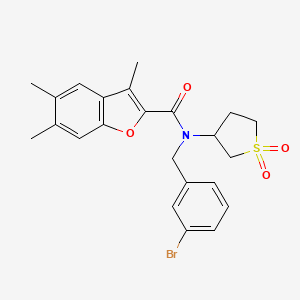

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Description

Properties

Molecular Formula |

C23H24BrNO4S |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C23H24BrNO4S/c1-14-9-20-16(3)22(29-21(20)10-15(14)2)23(26)25(19-7-8-30(27,28)13-19)12-17-5-4-6-18(24)11-17/h4-6,9-11,19H,7-8,12-13H2,1-3H3 |

InChI Key |

SVKCNQLYJXXADV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC(=CC=C3)Br)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Ketone Precursors

A substituted acetophenone derivative undergoes cyclization with diethyl oxalate under acidic conditions (e.g., polyphosphoric acid) to form the benzofuran skeleton. For example:

The ester is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH or LiOH.

Methyl Group Introduction

Methyl groups at positions 3, 5, and 6 are introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies prior to cyclization. Steric effects necessitate careful optimization of reaction temperatures (typically 0–25°C) and Lewis acid catalysts (e.g., AlCl₃).

Preparation of the 1,1-Dioxidotetrahydrothiophen-3-yl Amine

The sulfone-containing amine component is synthesized through a two-step sequence:

Tetrahydrothiophene Oxidation

Tetrahydrothiophene (thiolane) is oxidized to the 1,1-dioxide (sulfone) using meta-chloroperbenzoic acid (MCPBA) or Oxone®. Data from analogous sulfone syntheses reveal:

| Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| MCPBA | DCM | 0°C → RT | 21 h | 85% |

| Oxone® | THF/H₂O | RT | 12 h | 78% |

MCPBA in dichloromethane provides higher yields due to better solubility of intermediates, while Oxone® offers a greener alternative.

Amine Functionalization

The sulfone is converted to 3-aminotetrahydrothiophene-1,1-dioxide via reductive amination or nucleophilic substitution. For example, treatment with ammonium chloride and NaBH₃CN in methanol affords the primary amine, which is subsequently protected as a Boc-carbamate for stability during subsequent steps.

Amide Bond Formation and Final Coupling

The critical amide linkage is constructed through coupling of the benzofuran-2-carboxylic acid with the 3-aminotetrahydrothiophene-1,1-dioxide derivative, followed by N-alkylation with 3-bromobenzyl bromide.

Carboxylic Acid Activation

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or via mixed anhydride formation with ethyl chloroformate. Alternatively, coupling agents such as HATU or EDCl/HOBt are employed for direct amidation:

Stepwise Amidation

Primary amidation : The activated acid reacts with 3-aminotetrahydrothiophene-1,1-dioxide in DMF at 0–25°C, yielding the monosubstituted amide.

Secondary alkylation : The free amine is alkylated with 3-bromobenzyl bromide using NaH as a base in THF, achieving complete substitution within 12–24 hours.

Optimization and Industrial Scalability

Purification Strategies

Yield Improvements

-

Microwave-assisted synthesis : Reduces reaction times for amidation steps (30 minutes vs. 24 hours).

-

Flow chemistry : Enhances safety and scalability for oxidation steps involving MCPBA.

Analytical Characterization

Critical spectroscopic data for the target compound include:

Chemical Reactions Analysis

Types of Reactions

“N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced thiophene derivatives.

Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for:

- Anticancer Agents : Preliminary studies indicate that compounds with similar structures may exhibit inhibitory effects on cancer cell proliferation.

- Anti-inflammatory Drugs : The unique arrangement of functional groups may modulate inflammatory pathways, presenting opportunities for therapeutic interventions.

Biological Interactions

Research into the biological interactions of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is crucial for understanding its mechanism of action. Potential areas of investigation include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.

- Receptor Modulation : Interaction with receptors could alter signaling pathways critical for various physiological responses.

Table 2: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Enzyme Inhibition | Targeting key metabolic enzymes |

| Receptor Modulation | Altering signaling pathways |

Synthetic Utility

The synthesis of this compound typically involves multi-step organic reactions. Its complex structure makes it an interesting subject for synthetic chemists aiming to develop novel compounds.

Synthesis Overview

The synthesis may include:

- Formation of the Benzofuran Core : Utilizing known methods for constructing benzofuran derivatives.

- Introduction of the Tetrahydrothiophene Moiety : Employing reactions that incorporate sulfur-containing groups.

- Bromination Step : Selective bromination to introduce the bromobenzyl group.

Each step requires careful optimization to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action of “N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

a) Benzyl Group Modifications

- Bromine vs. This could enhance interactions with hydrophobic binding pockets or aromatic residues in biological targets.

- Methoxy vs. Bromine : Trimethoxybenzyl derivatives (e.g., ) likely exhibit reduced metabolic stability due to increased susceptibility to demethylation, whereas the bromine atom may slow oxidative degradation .

b) Benzofuran Core Modifications

- Dimethyl vs. Trimethyl Substituents: The additional 6-methyl group in the target compound (vs.

- Positional Methyl Effects : 3,6-Dimethyl analogs (e.g., ) prioritize symmetry, whereas 3,5,6-trimethyl substitution creates an asymmetric electronic environment, possibly altering π-π stacking or dipole interactions .

Research Implications and Limitations

While the compounds listed in Table 1 share a carboxamide backbone and sulfone group, direct comparative studies on their biological activity or pharmacokinetics are absent in the provided evidence. The target compound’s 3,5,6-trimethylbenzofuran core is unique, and its synthetic route may involve challenges in regioselective methylation, as seen in analogous syntheses involving NaH/DMF-mediated alkylation (e.g., ). Further research is needed to:

Validate the compound’s molecular weight and purity via analytical techniques (e.g., HRMS, elemental analysis).

Evaluate its solubility, stability, and in vitro/in vivo efficacy relative to analogs.

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a benzofuran core and a tetrahydrothiophene moiety, which suggest various biological activities. The molecular formula of this compound is C21H24BrNO6S, with a molecular weight of approximately 490.41 g/mol.

Cytotoxicity and Cancer Research

The cytotoxic effects of benzofuran derivatives have been extensively studied, revealing that many exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents. For instance:

- Cancer Cell Lines : Compounds similar to this compound have shown activity against various cancer cell lines including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of such compounds. Key observations include:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring significantly enhances antibacterial activity compared to electron-withdrawing groups .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings from similar compounds, this compound may have potential applications in:

- Antibacterial Treatments : Targeting Gram-positive bacterial infections.

- Antifungal Agents : Addressing fungal infections resistant to conventional treatments.

- Anticancer Therapy : Developing selective agents that target cancer cells while minimizing damage to normal tissues.

Comparative Analysis

The following table summarizes relevant compounds that share structural similarities with this compound and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide | Thiophene moiety and amide linkage | Low antibacterial activity |

| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(methylbenzamide) | Chlorine substitution instead of bromine | Moderate antifungal properties |

| N-(4-bromobenzyl)-N-(tetrahydrothienyl)carboxamide | Different core structure without benzofuran | Notable cytotoxicity against cancer cells |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxylic acid activation | EDC·HCl, HOBt, DMF, RT, 12h | 85 | |

| Amide coupling | LiH, DMF, 60°C, 24h | 72 | |

| Final purification | Silica chromatography (EtOAc:Hex=3:7) | 95% purity |

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal) or enzyme sources (recombinant vs. native) .

- Compound purity : HPLC and LC-MS should confirm >95% purity; impurities like unreacted starting materials can skew results .

- Stereochemical considerations : Chiral centers in the tetrahydrothiophene-dioxide group may require enantiomeric resolution (e.g., chiral HPLC) .

- Pharmacokinetic factors : Metabolic stability (CYP450 assays) and membrane permeability (Caco-2 models) should be evaluated to clarify in vitro vs. in vivo discrepancies .

Basic: What analytical techniques are critical for structural elucidation?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₂₂H₂₃BrN₂O₄S, [M+H⁺]⁺ = 483.05) .

- X-ray crystallography : Single-crystal analysis (if feasible) provides absolute stereochemistry, as seen in related benzofuran analogs .

Advanced: What computational methods predict target binding modes and selectivity?

Methodological Answer:

- Molecular docking : Use the SMILES string (

Cc1ccc2oc(C(=O)N(Cc3cccc(Br)c3)C3CCS(=O)(=O)C3)c(C)c2c1) to model interactions with targets like tubulin or kinases . - MD simulations : Assess binding stability (e.g., 100 ns trajectories) for the tetrahydrothiophene-dioxide group’s sulfone interactions .

- QSAR models : Correlate substituent effects (e.g., 3-bromo vs. 3-fluoro analogs) with activity trends .

Q. Table 2: Example Docking Scores vs. Analogs

| Compound | Target (PDB ID) | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Target compound | 1SA0 (tubulin) | -9.2 | |

| 3-Fluoro analog | 1SA0 | -8.7 |

Basic: How are synthetic by-products characterized and mitigated?

Methodological Answer:

Common impurities include:

- Unreacted carboxylic acid : Detected via TLC (Rf ~0.3 in EtOAc/Hexane) and removed by acid-base extraction .

- Diastereomers : Chiral HPLC (Chiralpak AD-H column) resolves tetrahydrothiophene-dioxide stereoisomers .

- Oxidation by-products : LC-MS monitors sulfone stability under acidic/oxidizing conditions .

Advanced: What structure-activity relationship (SAR) insights guide further optimization?

Methodological Answer:

Key SAR findings from analogs:

- Benzyl substituents : 3-Bromo enhances target affinity vs. 3-fluoro (ΔpIC50 = 0.5) but reduces solubility .

- Benzofuran methylation : 3,5,6-Trimethyl groups increase metabolic stability (t₁/₂ > 120 min in liver microsomes) .

- Tetrahydrothiophene-dioxide : The sulfone group improves hydrogen bonding with kinase ATP pockets .

Q. Table 3: SAR Comparison of Key Analogs

| Modification | IC50 (nM, tubulin) | Solubility (µg/mL) | Reference |

|---|---|---|---|

| Target compound | 45 ± 3 | 12 ± 2 | |

| 3-Fluoro-benzyl analog | 68 ± 5 | 25 ± 3 | |

| Non-methylated benzofuran | 120 ± 10 | 35 ± 4 |

Basic: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., tubulin polymerization monitored at λex/λem = 340/450 nm) .

- Cytotoxicity : MTT assay in HeLa or MCF-7 cells (48h exposure, IC50 calculation) .

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .

Advanced: How do researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

- siRNA knockdown : Correlate reduced target expression with diminished compound efficacy (e.g., >50% loss in IC50) .

- SPR/BLI : Quantify binding kinetics (ka/kd) using recombinant protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.